molecular formula C10H11ClN4O3 B8784538 2-((6-chloro-9H-purin-9-yl)methoxy)ethyl acetate CAS No. 81777-47-1

2-((6-chloro-9H-purin-9-yl)methoxy)ethyl acetate

Cat. No.: B8784538
CAS No.: 81777-47-1
M. Wt: 270.67 g/mol
InChI Key: WZVLTCCUFBQPSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((6-chloro-9H-purin-9-yl)methoxy)ethyl acetate is a chemical compound with the molecular formula C10H11ClN4O3 and a molecular weight of 270.67 g/mol . This compound is a derivative of purine, a heterocyclic aromatic organic compound that is significant in biochemistry, particularly in the structure of DNA and RNA.

Preparation Methods

The synthesis of 2-((6-chloro-9H-purin-9-yl)methoxy)ethyl acetate involves several steps. One common method includes the reaction of 6-chloropurine with ethylene glycol in the presence of a base to form 2-(6-chloro-9H-purin-9-yl)methoxyethanol. This intermediate is then acetylated using acetic anhydride to yield the final product .

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

2-((6-chloro-9H-purin-9-yl)methoxy)ethyl acetate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Hydrolysis: The acetate group can be hydrolyzed to form the corresponding alcohol.

Common reagents used in these reactions include bases like sodium hydroxide for substitution, oxidizing agents like potassium permanganate for oxidation, and acids like hydrochloric acid for hydrolysis .

Scientific Research Applications

2-((6-chloro-9H-purin-9-yl)methoxy)ethyl acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex purine derivatives.

    Biology: The compound is studied for its potential interactions with nucleic acids and proteins.

    Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent due to its structural similarity to nucleoside analogs.

    Industry: It is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-((6-chloro-9H-purin-9-yl)methoxy)ethyl acetate involves its interaction with biological macromolecules. The compound can mimic natural nucleosides and incorporate into DNA or RNA, potentially disrupting normal cellular processes. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 2-((6-chloro-9H-purin-9-yl)methoxy)ethyl acetate include:

    Acyclovir: A well-known antiviral drug that also contains a purine derivative.

    Ganciclovir: Another antiviral agent with a similar structure.

    6-Chloropurine: The parent compound from which this compound is derived.

What sets this compound apart is its unique combination of the purine base with an acetate group, which may confer distinct chemical and biological properties .

Properties

CAS No.

81777-47-1

Molecular Formula

C10H11ClN4O3

Molecular Weight

270.67 g/mol

IUPAC Name

2-[(6-chloropurin-9-yl)methoxy]ethyl acetate

InChI

InChI=1S/C10H11ClN4O3/c1-7(16)18-3-2-17-6-15-5-14-8-9(11)12-4-13-10(8)15/h4-5H,2-3,6H2,1H3

InChI Key

WZVLTCCUFBQPSE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCOCN1C=NC2=C1N=CN=C2Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 6-chloropurine (6 g, 38.8 mmoles) in DMF was added sodium hydride 60% (0.93 g) over 1.5 hour period. (2-acetoxyethoxy)methyl bromide was then added at room temperature; the reaction mixture was allowed to stir for 2 hours under N2 atmosphere. H2O was added and the product was extracted with ethyl acetate. The organic phase was dried over MgSO4, filtered, and evaporated in vacuo to give a light yellow solid 7.1 g, 68% yield of 9-[(2-Acetoxy-ethoxy)methyl]-6-chloro-purine. The crude was used without further purification.
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